1,8-Dioxaspiro[4.5]dec-3-ene
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Overview
Description
1,8-Dioxaspiro[4.5]dec-3-ene: is a spiro compound characterized by a unique structure where two rings share a single atom. This compound is known for its stability and versatility in various chemical reactions. It is often used as a building block in organic synthesis due to its ability to form stable intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Dioxaspiro[4.5]dec-3-ene can be synthesized through the cycloaddition of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the spiro compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where cyclohexanone and ethylene glycol are combined with an acid catalyst. The reaction mixture is heated to the desired temperature, and the product is isolated through distillation and purification processes .
Chemical Reactions Analysis
Types of Reactions: 1,8-Dioxaspiro[4.5]dec-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spiro compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spiro compounds with various functional groups.
Scientific Research Applications
1,8-Dioxaspiro[4.5]dec-3-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,8-Dioxaspiro[4.5]dec-3-ene involves its ability to interact with various molecular targets and pathways. The compound can form stable intermediates that facilitate chemical reactions, making it a valuable tool in organic synthesis. Its unique spiro structure allows it to participate in a variety of reactions, including cycloadditions and rearrangements .
Comparison with Similar Compounds
- 1,7-Dioxaspiro[5.5]undecane
- 1,6-Dioxaspiro[4.5]decane
- 2,6-Dichlorospiro[3.3]heptane
Comparison: 1,8-Dioxaspiro[4.5]dec-3-ene is unique due to its specific ring size and the stability of its spiro structure. Compared to similar compounds, it offers distinct reactivity and stability, making it particularly useful in synthetic applications. Its ability to form stable intermediates and participate in a variety of reactions sets it apart from other spiro compounds .
Properties
IUPAC Name |
1,8-dioxaspiro[4.5]dec-3-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-8(10-5-1)3-6-9-7-4-8/h1-2H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIFJCZSACVJGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C=CCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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